3-Cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyanoprop-2-enamide is an organic compound with the molecular formula C4H4N2O It is characterized by the presence of a nitrile group (–CN) and an amide group (–CONH2) attached to a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyanoprop-2-enamide can be synthesized through several methods. One common approach involves the reaction of acrylonitrile with ammonia under specific conditions. Another method includes the direct synthesis of enamides via electrophilic activation of amides using reagents such as LiHMDS and triflic anhydride . This reaction is characterized by its simple setup and broad substrate scope.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
3-Cyanoprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents such as bromonitromethane can be used for oxidative dimerization.
Reduction: Catalysts like nickel can facilitate reductive hydroalkylation to form chiral aliphatic amines.
Substitution: Various phosphorus reagents can be used to synthesize novel phosphorus heterocycles.
Major Products Formed
Scientific Research Applications
3-Cyanoprop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. For example, in catalytic asymmetric reductive hydroalkylation, the compound undergoes hydrometallation to generate enantioenriched alkylnickel intermediates, which then react with alkyl halides to form C(sp3)–C(sp3) bonds . This process is crucial for the synthesis of chiral amines, which are important in pharmaceutical applications.
Comparison with Similar Compounds
3-Cyanoprop-2-enamide can be compared with other similar compounds, such as:
2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: This compound also contains a nitrile and an amide group but has a chromone ring, making it structurally distinct.
The uniqueness of this compound lies in its versatile reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c5-3-1-2-4(6)7/h1-2H,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZVBYCWPSVUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282065 |
Source
|
Record name | 3-cyanoprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823816-31-5 |
Source
|
Record name | 3-cyanoprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.